

The Discovery and Development of Cromakalim: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cromakalim

Cat. No.: B1194892

[Get Quote](#)

Abstract

Cromakalim (BRL 34915) is a pioneering synthetic compound that has been instrumental in the study of ATP-sensitive potassium (KATP) channels. Its discovery as a potent vasodilator revolutionized the understanding of ion channel function in vascular smooth muscle and other tissues. This technical guide provides an in-depth overview of Cromakalim's discovery, mechanism of action, and its application in research. It includes a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows, designed for researchers, scientists, and drug development professionals.

Introduction: The Advent of a KATP Channel Opener

The quest for novel antihypertensive agents in the 1980s led to the synthesis of Cromakalim by Beecham Pharmaceuticals.^[1] Initially identified for its potent vasorelaxant properties, subsequent research revealed its unique mechanism of action: the opening of ATP-sensitive potassium (KATP) channels.^{[2][3]} This discovery was a landmark in pharmacology, as it introduced a new class of drugs, the potassium channel openers (KCOs), and provided a powerful tool to investigate the physiological roles of KATP channels.^{[4][5]}

Cromakalim, with the chemical name (±)-trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol, possesses a benzopyran structure.^[1] Its biological activity primarily resides in its (-)-enantiomer, Levchromakalim.^[6] The compound's ability to

selectively activate KATP channels has made it an invaluable pharmacological probe in diverse fields, including cardiovascular physiology, neurobiology, and endocrinology.

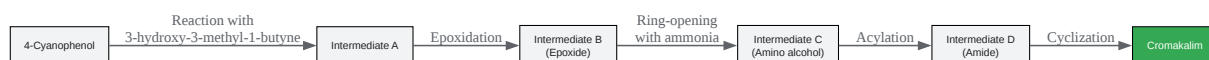
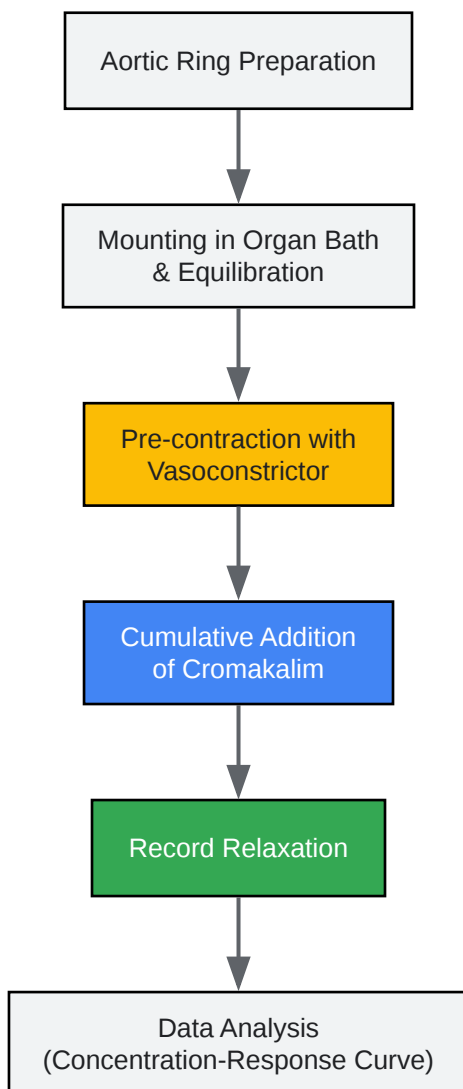
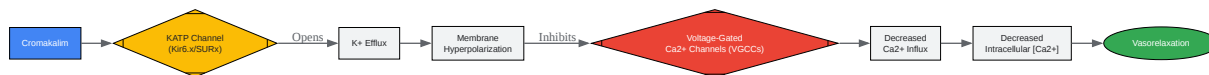
Mechanism of Action: Gating the KATP Channel

Cromakalim exerts its physiological effects by directly interacting with and opening ATP-sensitive potassium (KATP) channels.^{[2][3]} These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.^[7]

The opening of KATP channels by Cromakalim leads to an increase in potassium ion (K⁺) efflux from the cell, following its electrochemical gradient. This outward movement of positive charge results in hyperpolarization of the cell membrane, making it less excitable.^[8]

Signaling Pathway of Cromakalim-Induced Vasorelaxation

The primary and most studied effect of Cromakalim is the relaxation of vascular smooth muscle. The signaling cascade is initiated by the binding of Cromakalim to the SUR subunit of the KATP channel, leading to channel opening and subsequent physiological responses.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cromakalim | CAS 94470-67-4 | BRL 34915 | Tocris Bioscience [tocris.com]
- 2. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K⁺ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the chemistry of potassium channel activators: the cromakalim analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potassium channel openers: a new class of vasorelaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the potassium channel activator cromakalim (BRL 34915) as a bronchodilator in the guinea-pig: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Cromakalim: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194892#discovery-and-development-of-cromakalim-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com